Cas no 2178772-60-4 (1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a structurally complex sulfonamide derivative featuring a fused benzofuran ring and a thiadiazole-oxy substituent on the piperidine scaffold. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The benzofuran moiety enhances aromatic interactions, while the thiadiazole group contributes to electron-rich properties, improving binding affinity in biological systems. Its sulfonamide linkage offers stability and versatility for further functionalization. The compound’s unique heterocyclic framework makes it valuable for medicinal chemistry research, particularly in exploring novel therapeutic agents with optimized pharmacokinetic profiles.
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine structure
2178772-60-4 structure
商品名:1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
CAS番号:2178772-60-4
MF:C15H17N3O4S2
メガワット:367.443180799484
CID:6046241
PubChem ID:131704067

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 化学的及び物理的性質

名前と識別子

    • 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
    • F6574-1015
    • 2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
    • 2178772-60-4
    • 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole
    • AKOS040705741
    • インチ: 1S/C15H17N3O4S2/c19-24(20,13-1-2-14-11(9-13)5-8-21-14)18-6-3-12(4-7-18)22-15-17-16-10-23-15/h1-2,9-10,12H,3-8H2
    • InChIKey: XMEUHPOBGXOJJL-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC2=C(CCO2)C=1)(N1CCC(CC1)OC1=NN=CS1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 367.06604838g/mol
  • どういたいしつりょう: 367.06604838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 533
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6574-1015-10mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
10mg
$79.0 2023-09-07
Life Chemicals
F6574-1015-25mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
25mg
$109.0 2023-09-07
Life Chemicals
F6574-1015-5mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
5mg
$69.0 2023-09-07
Life Chemicals
F6574-1015-15mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
15mg
$89.0 2023-09-07
Life Chemicals
F6574-1015-30mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
30mg
$119.0 2023-09-07
Life Chemicals
F6574-1015-75mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
75mg
$208.0 2023-09-07
Life Chemicals
F6574-1015-2μmol
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
2μmol
$57.0 2023-09-07
Life Chemicals
F6574-1015-40mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
40mg
$140.0 2023-09-07
Life Chemicals
F6574-1015-20mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
20mg
$99.0 2023-09-07
Life Chemicals
F6574-1015-4mg
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2178772-60-4
4mg
$66.0 2023-09-07

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 関連文献

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidineに関する追加情報

Introduction to 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS No. 2178772-60-4)

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine, identified by its CAS number 2178772-60-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine core linked to a benzofuran sulfonamide moiety and a thiadiazole group. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The molecular architecture of 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is particularly noteworthy due to the presence of multiple pharmacophoric elements. The benzofuran sulfonamide segment is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiadiazole ring contributes additional binding pockets and potential for modulating biological activity. This combination of structural motifs suggests that the compound may exhibit multifaceted biological properties, making it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of heterocyclic compounds for their potential applications in pharmaceuticals. Heterocycles such as benzofurans and thiadiazoles are widely recognized for their role in medicinal chemistry due to their structural diversity and biological activity. The piperidine ring is another common pharmacophore that has been extensively studied for its role in central nervous system (CNS) drugs, cardiovascular agents, and other therapeutic areas. The integration of these motifs into a single molecule like 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine creates a unique opportunity to explore novel pharmacological interactions.

Current research in the field of medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug design. By systematically modifying the structure of lead compounds like 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine, chemists can fine-tune its biological activity to achieve desired therapeutic effects. The presence of multiple functional groups in this compound provides ample opportunities for such modifications. For instance, the sulfonamide group can be further functionalized to enhance solubility or binding affinity, while the thiadiazole ring may be modified to alter metabolic stability or target specificity.

The synthesis of 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves several key steps that highlight the synthetic prowess required to construct such complex molecules. The process typically begins with the preparation of the benzofuran sulfonamide precursor through sulfonylation reactions followed by nucleophilic substitution with a protected piperidine derivative. Subsequent deprotection steps and coupling reactions with the thiadiazole moiety complete the synthesis. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yields and selectivity in these transformations.

One of the most compelling aspects of studying 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is its potential application in addressing unmet medical needs. The compound's unique structural features suggest that it may possess activity against a range of diseases including cancer, inflammation-related disorders, and neurological conditions. Preclinical studies have begun to explore these possibilities by evaluating the compound's interactions with various biological targets. Initial results indicate that it may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathogenesis.

The role of computational chemistry and molecular modeling in drug discovery cannot be overstated. These tools have become indispensable for predicting the binding affinity and mode of action of candidate compounds like 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine. By simulating interactions between the compound and its target proteins or nucleic acids, researchers can gain valuable insights into its mechanism of action and identify potential optimization strategies. Such computational approaches are often integrated with experimental data to accelerate the drug discovery process.

As our understanding of disease mechanisms continues to evolve at a rapid pace,so does our capacity to design more effective therapeutics。The development of targeted therapies based on small molecules like 1-(2,3-dihydro-l-benzofuran-l-sulfonyl)-4(13,34-thiadiazol-l-yloxy)piperidine represents a significant advancement in this direction。These compounds have the potential not only to treat but also to prevent diseases by modulating specific biological pathways。The integration of interdisciplinary approaches,including synthetic chemistry、biological assays、and computational modeling,is essential for realizing this potential。

The future directions for research on CAS No 217877260 - 40 are multifaceted。Further exploration into its pharmacological profile will be crucial,including studies on its efficacy、toxicity、and pharmacokinetic properties。Additionally,investigations into its mechanism of action will provide deeper insights into how it interacts with biological systems。Collaborative efforts between academia and industry will be necessary to translate these findings into clinical applications。By leveraging cutting-edge technologies and innovative methodologies,the full therapeutic potential of this compound can be unlocked。

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD